An In-depth Technical Guide to 2,4-Octanedione (CAS: 14090-87-0)
An In-depth Technical Guide to 2,4-Octanedione (CAS: 14090-87-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-octanedione, a β-diketone of significant interest in chemical synthesis and medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis, reactivity, and potential applications, with a focus on providing actionable information for laboratory and research settings.
Physicochemical Properties
2,4-Octanedione is a solid organic compound.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Unit | Source |
| Molecular Formula | C₈H₁₄O₂ | [2][3][4] | |
| Molecular Weight | 142.20 | g/mol | [2] |
| CAS Number | 14090-87-0 | [2] | |
| Appearance | Solid | [1] | |
| Boiling Point | 97-99 (at 27 mmHg) | °C | [5] |
| Density | 0.923 | g/cm³ | [5] |
| Refractive Index | 1.4590 | [5] | |
| Flash Point | 71 (159) | °C (°F) | [5] |
| Water Solubility | 4082 (estimated) | mg/L | [5] |
| LogP (Octanol/Water Partition Coefficient) | 1.725 (calculated) | [6] |
Spectroscopic Data
Due to keto-enol tautomerism, the spectroscopic data for 2,4-octanedione reflects the presence of both the keto and enol forms in equilibrium. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation.
¹H NMR Spectroscopy
| Tautomer | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Keto | ~0.9 | t | -CH₃ (terminal) |
| ~1.3 | m | -CH₂- (butyl chain) | |
| ~1.6 | m | -CH₂- (butyl chain) | |
| ~2.2 | t | -CH₂-C=O | |
| ~2.3 | s | O=C-CH₃ | |
| ~3.6 | s | -CH₂- (methylene between carbonyls) | |
| Enol | ~0.9 | t | -CH₃ (terminal) |
| ~1.4 | m | -CH₂- (butyl chain) | |
| ~1.6 | m | -CH₂- (butyl chain) | |
| ~2.1 | t | =C-CH₂- | |
| ~2.2 | s | =C-CH₃ | |
| ~5.6 | s | =CH- | |
| ~16.0 | br s | -OH (enolic) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 2,4-octanedione is available and shows signals for both the keto and enol tautomers.
Infrared (IR) Spectroscopy
The IR spectrum of 2,4-octanedione exhibits characteristic absorption bands for both the keto and enol forms. The keto form shows two distinct C=O stretching frequencies, while the enol form displays a broad O-H stretch due to intramolecular hydrogen bonding, a C=O stretch at a lower frequency due to conjugation, and a C=C stretching vibration.
Mass Spectrometry
Mass spectrometry data for 2,4-octanedione is available, providing information on its molecular weight and fragmentation pattern, which can be used for its identification.[2][4]
Synthesis and Reactivity
Synthesis
A common and effective method for the synthesis of β-diketones like 2,4-octanedione is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base.[7] Another relevant synthetic approach is the alkylation of a smaller β-diketone. Below is a detailed experimental protocol for the synthesis of a substituted β-diketone, which can be adapted for the preparation of 2,4-octanedione by using appropriate starting materials (e.g., alkylation of acetylacetone (B45752) with a butyl halide).
Experimental Protocol: Alkylation of a β-Diketone (Adapted for 2,4-Octanedione Synthesis)
This protocol is based on the alkylation of pentane-2,4-dione.[8]
Materials:
-
Pentane-2,4-dione
-
1-Iodobutane (B1219991) (or other butyl halide)
-
Anhydrous Potassium Carbonate
-
Anhydrous Acetone (B3395972)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 500-mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine pentane-2,4-dione (0.65 mol), 1-iodobutane (0.80 mol), and anhydrous potassium carbonate (0.80 mol) in 125 mL of anhydrous acetone.[8]
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is around 20 hours.[8]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium iodide. Wash the solid residue with additional acetone.[8]
-
Isolation: Combine the filtrate and the acetone washings. Remove the acetone using a rotary evaporator.[8]
-
Purification: The resulting crude product can be purified by vacuum distillation to yield 2,4-octanedione.
Reactivity and Keto-Enol Tautomerism
The chemistry of 2,4-octanedione is dominated by the reactivity of the β-dicarbonyl moiety and its existence as a mixture of keto and enol tautomers.
The methylene (B1212753) protons between the two carbonyl groups in the keto form are acidic and can be removed by a base to form a stable enolate ion. This enolate is a strong nucleophile and can participate in various carbon-carbon bond-forming reactions.
The equilibrium between the keto and enol forms is a key feature of β-diketones. The enol form is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding and by conjugation of the double bond with the remaining carbonyl group.
Applications in Research and Drug Development
The β-diketone structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. While specific drug development programs centered on 2,4-octanedione are not widely publicized, its structural features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
β-Diketones are known to be precursors for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are important classes of compounds in drug discovery. They can also act as chelating agents for metal ions, a property that can be exploited in various biological and medicinal applications. One source mentions that 2,4-octanedione can be used as a sulfonylation reagent in organic synthesis and drug discovery.[5]
Safety and Handling
2,4-Octanedione is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[2]
-
Response: IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[2]
It is imperative to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. rsc.org [rsc.org]
- 2. 2,4-Octanedione | C8H14O2 | CID 84192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-OCTANEDIONE | 14090-87-0 [chemicalbook.com]
- 4. 2,4-Octanedione [webbook.nist.gov]
- 5. 2,4-Octanedione - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
